Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Description
Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- (CAS: 603947-22-4) is a heterocyclic compound featuring a triazinoindole core substituted with an isopropyl group at position 8 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with diethyl groups, distinguishing it from simpler analogs. Its molecular formula is C₁₉H₂₅N₅OS, with a molecular weight of 387.5 g/mol .
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-5-23(6-2)15(24)10-25-18-20-17-16(21-22-18)13-9-12(11(3)4)7-8-14(13)19-17/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,22) |
InChI Key |
CNSYMWLTXNWJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves the reaction of N,N-diethylacetamide with an appropriate indole derivative under controlled conditions. The reaction is facilitated by the presence of a base and a suitable solvent, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, or other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazinoindole Cores
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The 8-isopropyl group in the target compound contrasts with 5-methyl or 8-bromo substituents in analogs (e.g., compounds 25–27 in ), which may alter steric interactions in binding pockets.
- Acetamide Nitrogen Modifications : Diethyl substitution in the target compound likely enhances lipophilicity compared to aryl (e.g., 4-fluorophenyl ) or alkyl-ether (e.g., 3-ethoxypropyl ) groups.
Biological Activity
Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H22N4OS
- Molecular Weight : 342.44 g/mol
- CAS Number : Not specified in available literature.
The compound features a triazinoindole moiety which is significant in its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazinoindole compounds exhibit significant anticancer properties. For instance:
- Mechanism : The compound interacts with various cellular pathways that promote apoptosis in cancer cells. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancers.
- Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antiviral Properties
Research has suggested that similar compounds possess antiviral activity:
- Mechanism : The inhibition of viral replication is primarily through interference with viral polymerases.
- Case Study : A related compound was shown to inhibit HCV NS5B polymerase activity with an IC50 of 32.2 µM .
Structure-Activity Relationship (SAR)
The biological activity of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- can be correlated with its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Triazino ring | Essential for anticancer and antiviral activity |
| Isopropyl group | Enhances lipophilicity and cellular uptake |
| Thioether linkage | May enhance interaction with target proteins |
Research Findings
- Cytotoxicity Studies : Various derivatives were tested against different cancer cell lines. The presence of electron-donating groups significantly enhanced cytotoxicity.
- Antiviral Testing : Compounds similar in structure were evaluated for their ability to inhibit viral replication in vitro, showing promising results against multiple strains of viruses.
- Toxicological Assessments : Preliminary assessments indicate low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
